Ethyl 2-(5-formylpyrimidin-2-YL)acetate
Description
Ethyl 2-(5-formylpyrimidin-2-yl)acetate is a pyrimidine derivative characterized by a formyl (-CHO) substituent at the 5-position of the pyrimidine ring and an ethyl acetate group at the 2-position. The formyl group confers high reactivity, making this compound a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks in pharmaceuticals and agrochemicals.
Properties
CAS No. |
944903-28-0 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 2-(5-formylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)3-8-10-4-7(6-12)5-11-8/h4-6H,2-3H2,1H3 |
InChI Key |
ITTICMJBAXSDTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-formylpyrimidin-2-yl)acetate typically involves the reaction of 5-formylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-formylpyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydrochloric acid in water for acidic hydrolysis; sodium hydroxide in water for basic hydrolysis.
Major Products Formed
Oxidation: Ethyl 2-(5-carboxypyrimidin-2-yl)acetate.
Reduction: Ethyl 2-(5-hydroxymethylpyrimidin-2-yl)acetate.
Substitution: 2-(5-formylpyrimidin-2-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(5-formylpyrimidin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biochemical pathways involving pyrimidine metabolism.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-formylpyrimidin-2-yl)acetate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS 1134327-91-5)
- Structure : Bromine replaces the formyl group at the 5-position.
- Properties : Molecular weight = 245.07 g/mol; higher hydrophobicity due to the bromine atom.
- Applications : Acts as a halogenated precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
Ethyl 2-(5-aminopyrimidin-2-yl)acetate (CAS 944902-41-4)
- Structure: Amino (-NH₂) group at the 5-position.
- Properties: Molecular weight = 251.09 g/mol; the amino group enhances nucleophilicity, enabling amidation or diazotization reactions.
- Applications : Intermediate in antitumor and antiviral drug development .
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate (CAS 6214-46-6)
- Structure : Hydroxyl (-OH) group at the 4-position instead of 5-formyl.
- Properties : Molecular weight = 182.17 g/mol; polar hydroxyl group improves aqueous solubility.
- Applications : Used as a medical intermediate, particularly in kinase inhibitor synthesis .
Ethyl 2-(pyrimidin-2-ylthio)acetate
Crystallographic and Structural Insights
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